4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJPUCFETKHLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Chemical Significance and Research Scope
4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is a bifunctional organic molecule that belongs to the broader class of substituted biphenyls. Its structure is characterized by a biphenyl (B1667301) core, which consists of two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted with a methylsulfonyl group (-SO₂CH₃) at the 4-position, while the other bears an amine group (-NH₂) at the 2-position. This specific arrangement of functional groups on the biphenyl framework imparts a unique combination of properties that are of considerable interest in various domains of chemical research.
The fundamental significance of this compound lies in the synergistic interplay between its constituent parts. The biphenyl scaffold provides a semi-rigid backbone that allows for the precise spatial orientation of the appended functional groups. The methylsulfonyl group is a strong electron-withdrawing group, influencing the electronic properties of the entire molecule. In contrast, the amine group is a versatile functional handle that can participate in a wide range of chemical transformations and intermolecular interactions.
The scope of research involving this compound and its derivatives is primarily centered on materials science and medicinal chemistry. The polarized nature of the molecule, arising from the electron-donating amine and electron-withdrawing methylsulfonyl group, makes it a candidate for studies in nonlinear optics and as a component in organic light-emitting diodes (OLEDs). In the context of drug discovery, the biphenyl and sulfonylamine motifs are present in numerous biologically active compounds, suggesting the potential for this scaffold to be explored in the development of new therapeutic agents.
| Property | Value/Description |
| Molecular Formula | C₁₃H₁₃NO₂S |
| Molecular Weight | 247.31 g/mol |
| Core Structure | Biphenyl |
| Functional Groups | Amine (-NH₂), Methylsulfonyl (-SO₂CH₃) |
| Hybridization | sp² (aromatic rings) |
| Key Structural Feature | Asymmetric substitution on the biphenyl core |
Contextualization Within Biphenyl and Sulfonylamine Chemistry
Strategies for the Construction of the this compound Scaffold
The assembly of the this compound framework involves two critical transformations: the formation of the aryl-aryl bond that defines the biphenyl structure and the installation of the amine functionality at the 2-position.
The creation of the biphenyl C-C bond is a cornerstone of the synthesis. Palladium-catalyzed cross-coupling reactions are the most prominent methods, offering high efficiency and functional group tolerance.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biphenylamines. uliege.be This reaction typically involves the coupling of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. For the synthesis of the target molecule, this would involve the reaction of a suitably protected 2-bromoaniline (B46623) derivative with (4-methylsulfonyl)phenylboronic acid. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially when dealing with substrates that have varying electronic and steric properties. uliege.be For instance, the use of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) with a tri-tert-butylphosphine (B79228) ligand has been shown to be effective in the coupling of bromoanilines with arylboronic acids. uliege.be The reaction conditions can be finely tuned to accommodate both electron-donating and electron-withdrawing substituents on the coupling partners. uliege.be
Other palladium-catalyzed cross-coupling reactions, such as Negishi, Stille, and Kumada couplings, also serve as viable methods for biphenyl synthesis. researchgate.net The Negishi coupling, for example, utilizes an organozinc reagent, while the Stille coupling employs an organotin reagent. These methods offer alternative reactivity profiles that can be advantageous depending on the specific substrates and desired functional group compatibility. researchgate.net Arenediazonium salts have also been explored as coupling partners in palladium-catalyzed reactions, offering a highly reactive electrophilic component for the formation of the biphenyl linkage at ambient temperatures. thieme.de
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling for Biphenylamine Synthesis
| Aryl Halide | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromo-2,6-dimethylaniline | 3,5-Difluorophenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | Moderate-Good | uliege.be |
| 4-Bromo-2,6-dimethylaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | Moderate-Good | uliege.be |
| 2-Iodo-4-chloropyrrolopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | - | nih.gov |
Note: This table presents generalized conditions from literature on related biphenylamine syntheses and may require optimization for the specific synthesis of this compound.
Beyond metal-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr) presents an alternative strategy for constructing the biphenyl framework. uni-stuttgart.dersc.orguni-stuttgart.de This approach typically involves the reaction of a highly electron-deficient aryl halide with a nucleophilic aromatic species. uni-stuttgart.demasterorganicchemistry.com In the context of synthesizing the target molecule, this could potentially involve the reaction of an activated 2-halonitrobenzene with a derivative of 4-methylsulfonylbenzene. The success of this method is highly dependent on the presence of strong electron-withdrawing groups on the aryl halide to facilitate the nucleophilic attack. masterorganicchemistry.com Other classical methods for biphenyl synthesis include the Ullmann and Gomberg-Bachmann reactions, which proceed through radical or organometallic intermediates. uni-stuttgart.de
The amine functionality at the 2-position of the biphenyl system can be introduced either through the reduction of a precursor functional group or via a direct amination reaction.
A common and efficient strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. In a synthetic sequence for this compound, a precursor such as 2-nitro-4'-(methylsulfonyl)-1,1'-biphenyl would be synthesized first, followed by reduction of the nitro group. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This method is generally clean and high-yielding. For example, the reduction of 1-methanesulfonyl-4-nitro-benzene to 4-methanesulphonyl-phenylamine has been achieved in 65% yield using 10% Pd-C in methanol.
Reductive amination is another versatile method, though it is more commonly used for the synthesis of alkylamines from carbonyl compounds and amines. koreascience.krwikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com While not a direct route to an aromatic amine on the biphenyl core, it is a key reaction in the broader field of amine synthesis and is crucial in the preparation of many pharmaceutical compounds. acs.orgresearchgate.net
Table 2: Reagents for the Reduction of Nitroarenes to Anilines
| Reducing Agent | Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|
| H₂ | 10% Pd/C | Methanol | Atmospheric pressure, clean reaction | |
| NaBH₃CN | - | - | Selectively reduces imines in the presence of aldehydes | masterorganicchemistry.com |
| NaBH(OAc)₃ | - | - | Alternative to NaBH₃CN, avoids cyanide | masterorganicchemistry.com |
Note: This table highlights common reducing agents applicable to the synthesis of anilines from nitroarenes, a key potential step in synthesizing the target compound.
The amino group can also be introduced directly onto the biphenyl scaffold through nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com This would require a biphenyl substrate with a good leaving group (e.g., a halogen) at the 2-position and strong electron-withdrawing groups positioned ortho and/or para to it. An amine or an ammonia (B1221849) equivalent would serve as the nucleophile. masterorganicchemistry.com
Another advanced method for C-N bond formation is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of anilines from aryl halides and amines. In a potential synthesis of the target compound, a 2-halo-4'-(methylsulfonyl)-1,1'-biphenyl could be coupled with an amine source using a palladium catalyst and a suitable phosphine (B1218219) ligand. This reaction has proven to be highly effective for a wide range of substrates, including those with complex functional groups. nih.gov
Introduction and Modification of the Methylsulfonyl Group
The incorporation of the methylsulfonyl group onto the biphenyl scaffold is a critical step in the synthesis of this compound. This functional group significantly influences the molecule's polarity and electronic properties. The primary strategies for its introduction involve either the post-synthesis modification of a pre-formed biphenyl core, typically through oxidation of a thioether, or the use of a sulfonyl-containing building block in the biphenyl construction itself.
Oxidation of Thioether Precursors to Sulfone
A prevalent and reliable method for introducing the methylsulfonyl group is through the oxidation of a corresponding methylthio (thioether) precursor, namely 4'-(methylthio)-[1,1'-biphenyl]-2-amine. The sulfur atom in the thioether is readily oxidized, first to a sulfoxide (B87167) and then to the desired sulfone. This two-step oxidation allows for a controlled introduction of the sulfonyl group.
Various oxidizing agents can be employed for this transformation. A common laboratory-scale method involves the use of hydrogen peroxide in acetic acid, often catalyzed by a tungstic acid catalyst. prepchem.com The reaction proceeds by first oxidizing the thioether to the intermediate 4'-(methylsulfinyl)[1,1'-biphenyl]-2-amine. Further addition of the oxidizing agent under controlled heating completes the oxidation to the sulfone. prepchem.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to ensure the complete conversion of the intermediate sulfinyl compound. prepchem.com
Other oxidation systems have been developed for this purpose. For instance, molybdenum(VI) complexes have been shown to catalyze the oxidation of sulfides to sulfoxides efficiently using hydrogen peroxide. nih.gov Mechanistic studies suggest the formation of a hydroperoxyl species on the metal center, which then acts as the oxygen transfer agent. nih.gov A significant feature of some catalytic oxidation procedures is the potential for kinetic resolution, where the minor enantiomer of a chiral sulfoxide can be selectively oxidized to the corresponding sulfone, enhancing the enantiomeric excess of the sulfoxide product. orgsyn.org
Table 1: Reagents for Oxidation of Thioether to Sulfone
| Precursor | Oxidizing System | Catalyst | Product | Ref. |
|---|---|---|---|---|
| 3-cyano-6-methyl-5-[4-(methylsulfinyl)phenyl]-2(1H)-pyridinone | Hydrogen Peroxide / Acetic Acid | Tungstic Acid | 3-cyano-6-methyl-5-[4-(methylsulfonyl)phenyl]-2(1H)-pyridinone | prepchem.com |
| p-Bromophenyl methyl sulfide | Hydrogen Peroxide / Chloroform | VO(acac)₂ / Chiral Schiff Base Ligand | (S)-(-)-p-Bromophenyl methyl sulfoxide (then to sulfone) | orgsyn.org |
Direct Sulfonylation Strategies
Direct sulfonylation offers an alternative route that avoids the thioether precursor. These methods aim to form the C-SO₂ bond directly on the aromatic ring. Palladium(II)-catalyzed direct sulfonylation of benzylamines using sodium sulfinates has been demonstrated as a viable strategy for related compounds. nih.gov This approach utilizes a removable directing group to achieve high regioselectivity, tolerating a wide range of functional groups. nih.gov
Another modern approach involves photoredox catalysis, which enables the direct sulfonylation of aniline (B41778) derivatives with sulfinate salts under mild, visible-light-mediated conditions. rsc.org This method relies on the generation of sulfonyl radicals from stable sulfinate salts, which then couple with the aniline derivatives. rsc.org While these methods have been established for anilines and benzylamines, their application to the synthesis of this compound would involve coupling a 2-aminobiphenyl (B1664054) derivative with a methylsulfinate salt.
Mechanistic Investigations of Key Synthetic Steps
The synthesis of this compound typically relies on transition-metal mediated cross-coupling reactions to construct the central biphenyl linkage. Understanding the catalytic cycles of these reactions is crucial for optimizing reaction conditions and maximizing yields.
Studies on Catalytic Cycles in Transition-Metal Mediated Reactions
The formation of the biphenyl core of the target molecule is often achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid or ester. The catalytic cycle for a palladium-catalyzed cross-coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex. An aryl halide (e.g., a bromo- or iodo-substituted benzene (B151609) ring) reacts with the Pd(0) catalyst, which inserts into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to Pd(II). youtube.com
Transmetalation : The organoboron compound (e.g., a boronic acid or ester) then reacts with the Pd(II) complex. In this step, the aryl group from the boron compound is transferred to the palladium center, displacing the halide. This step often requires a base to activate the organoboron species. nih.govnih.gov
Reductive Elimination : The two aryl groups on the Pd(II) center are then coupled, forming the new C-C bond of the biphenyl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com
The Buchwald-Hartwig amination is another key transition-metal catalyzed reaction, relevant for forming the C-N bond if the synthetic strategy involves coupling an amine to a pre-formed biphenyl halide. The catalytic cycle is similar in principle to the Suzuki coupling, involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. mit.eduyoutube.com The choice of phosphine ligand is critical in this process, influencing the efficiency and selectivity of the reaction. youtube.comacs.org
Table 2: Key Steps in Palladium Catalytic Cycles
| Step | Palladium Oxidation State Change | Description | Ref. |
|---|---|---|---|
| Oxidative Addition | 0 → +2 | The Pd(0) catalyst inserts into the aryl-halide bond. | youtube.com |
| Transmetalation | +2 → +2 | The organic group from the organometallic reagent replaces the halide on the palladium complex. | youtube.comnih.gov |
Analysis of Functional Group Interconversions and Selectivity
The synthesis of a multifunctional molecule like this compound requires careful management of functional group interconversions (FGIs). vanderbilt.edu For instance, the amine group is often introduced via the reduction of a nitro group. The reduction of a precursor like 2-nitro-4'-(methylsulfonyl)biphenyl can be achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C). This method is generally high-yielding and selective for the nitro group, leaving other functional groups like the sulfone intact.
Selectivity is a key concern when multiple reactive sites are present. For example, in the synthesis of polyfunctional biphenyls, the directing effects of existing substituents are often exploited to introduce new groups at specific positions. nih.gov The amino group, being an ortho-, para-director, can be used to guide subsequent electrophilic substitution reactions if needed, although such steps are less common in convergent syntheses where the substituted rings are coupled together.
Stereochemical Considerations in Amine Synthesis (if applicable to analogous biphenylamines)
The compound this compound is an ortho-substituted biphenyl. The presence of substituents at the ortho positions of the biphenyl core can restrict rotation around the single bond connecting the two phenyl rings. pharmaguideline.comslideshare.net If the steric hindrance is sufficiently large, this can lead to the existence of stable, non-interconverting rotational isomers known as atropisomers. pharmaguideline.commdpi.com Such molecules possess axial chirality, where the axis of hindered rotation is the stereogenic element. pharmaguideline.com
For atropisomerism to be observed, the rotational barrier must be high enough to allow for the isolation of the individual enantiomers at room temperature, typically corresponding to a rotational barrier of over 93 kJ·mol⁻¹ at 300 K. mdpi.com The presence of the amine group at the 2-position and the methylsulfonyl group at the 4'-position means that only one ortho-substituent is present on the biphenyl core of the title compound. In this specific case, while rotation might be somewhat hindered compared to unsubstituted biphenyl, it is generally not sufficient to lead to stable atropisomers at room temperature. However, in analogous systems with bulky substituents at both ortho positions (e.g., 2,2'-disubstituted biphenyls), atropisomerism is a major stereochemical consideration. nih.govnih.gov
In the synthesis of such axially chiral biphenylamines, controlling the stereochemistry becomes a significant challenge. Enantioselective synthesis can be achieved through various methods, including the use of chiral catalysts in the cross-coupling step or through the conversion of a molecule with central chirality into one with axial chirality. mdpi.com
Role As a Key Intermediate in Complex Chemical Synthesis
Building Block for Biphenyl (B1667301) and Amine-containing Architectures
The structure of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine, featuring both a biphenyl framework and a reactive amine, makes it an ideal building block for creating larger, more complex molecular architectures. The biphenyl moiety is a common structural motif in pharmaceuticals and functional materials, providing a semi-rigid backbone that can be further functionalized.
The primary amine group on one of the phenyl rings serves as a key reactive handle. It can participate in a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular structure. For instance, the amine can be acylated, alkylated, or used in condensation reactions to form a variety of new carbon-nitrogen bonds. This versatility allows chemists to systematically build upon the biphenyl core, creating libraries of compounds with varied steric and electronic properties. The methylsulfonyl group, being strongly electron-withdrawing, also plays a crucial role by modulating the reactivity of the molecule and providing a site for potential hydrogen bonding interactions in the final products.
Precursor for the Synthesis of Novel Sulfonyl-substituted Derivatives
The primary amine of this compound is readily acylated to form amides or sulfonamides, which are prevalent in many biologically active compounds. Reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding N-aryl amides. For example, reacting the parent amine with acetic anhydride (B1165640) would produce N-(4'-(methylsulfonyl)-[1,1'-biphenyl]-2-yl)acetamide. Similarly, treatment with various sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine, results in the formation of stable sulfonamide linkages. mdpi.com These reactions are fundamental in medicinal chemistry for creating peptidomimetics or for modifying the pharmacokinetic properties of a lead compound. The resulting amide or sulfonamide linkage is generally stable and can influence the conformational preferences of the molecule.
Table 1: Examples of Amidation and Sulfonamidation Reactions
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Acyl Chloride (R-COCl) | N-Aryl Amide |
The 2-aminobiphenyl (B1664054) scaffold is a well-established precursor for the synthesis of various nitrogen-containing heterocycles through intramolecular cyclization reactions.
Indole (B1671886) Synthesis: The Fischer indole synthesis is a classic method for preparing indoles from arylhydrazines and aldehydes or ketones. youtube.com While this compound is not a hydrazine (B178648), modifications of this and other indole syntheses, such as the Larock or Buchwald-Hartwig amination approaches, could potentially be adapted. youtube.com For instance, a palladium-catalyzed intramolecular C-N bond formation from a suitably N-functionalized derivative of the aminobiphenyl could lead to the formation of a substituted indole ring system. youtube.comorganic-chemistry.org Another approach involves the oxidative cyclization of 2-vinylanilines, which can be prepared from 2-aminobiphenyls. organic-chemistry.org
Pyrazole (B372694) Synthesis: Pyrazoles are typically synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.com To utilize this compound for pyrazole synthesis, it would first need to be converted into a hydrazine derivative. Alternatively, other synthetic routes, such as the reaction of α,β-unsaturated nitriles with hydrazines, could be explored. chim.it The amino group of the biphenyl could also be diazotized and then coupled with an active methylene (B1212753) compound, followed by cyclization to form a pyrazole ring.
Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a common method involving the reaction of an α-haloketone with a thioamide. youtube.com To form a thiazole fused to the biphenyl system, one could envision a multi-step sequence starting with the conversion of the amine to a thioamide, followed by reaction with an appropriate α-halocarbonyl compound. mdpi.comyoutube.com The Cook-Heilbron thiazole synthesis, which reacts α-aminonitriles with carbon disulfide or related reagents, offers another potential pathway. wikipedia.org
Imidazole (B134444) Synthesis: Imidazole rings can be constructed through various methods, including the Radiszewski synthesis, which combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). pharmaguideline.comsemanticscholar.org A strategy to incorporate the this compound scaffold could involve its use as the amine component in a multi-component reaction, such as the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). semanticscholar.org Copper-catalyzed multicomponent reactions of aldehydes, benzoin (B196080) or benzil, and an ammonium (B1175870) source are also effective for creating trisubstituted imidazoles. nih.gov
Participation in Further Cross-Coupling and Functionalization Reactions on the Biphenyl Rings
The biphenyl core of this compound is amenable to further functionalization through cross-coupling reactions, allowing for the introduction of additional substituents and the creation of highly decorated aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation on aryl rings. nih.govjst.go.jpumontreal.ca
For these reactions to be applied to this compound, the molecule would typically first be halogenated (e.g., brominated or iodinated) at a specific position on one of the biphenyl rings. The resulting aryl halide can then serve as a substrate in a cross-coupling reaction. For example, a Suzuki coupling with an arylboronic acid would introduce a third aryl group, creating a terphenyl derivative. chemicalbook.com Similarly, a Heck reaction with an alkene would append a vinyl group. The existing amine and methylsulfonyl groups can influence the regioselectivity of the initial halogenation step due to their electronic and directing effects. The amine group might require protection prior to performing the cross-coupling reaction to prevent side reactions. This step-wise functionalization allows for the precise and controlled synthesis of complex, multi-substituted biphenyl derivatives. jst.go.jp
Table 2: Potential Cross-Coupling Reactions on a Halogenated Derivative
| Reaction Name | Coupling Partner | Bond Formed | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | C-C | Terphenyl Derivative |
| Heck Coupling | Alkene | C-C | Styrenyl Biphenyl Derivative |
| Sonogashira Coupling | Terminal Alkene | C-C | Alkynyl Biphenyl Derivative |
Advanced Structural Characterization and Spectroscopic Analysis
Comprehensive Spectroscopic Fingerprinting
Spectroscopic analysis provides a detailed "fingerprint" of a molecule, revealing information about its electronic structure, the nature of its chemical bonds, and the specific arrangement of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine would exhibit distinct signals corresponding to each unique proton environment. The aromatic region (typically δ 6.5-8.0 ppm) would be complex due to the presence of two substituted phenyl rings. The protons on the amine-bearing ring are expected to be shifted upfield relative to those on the sulfonyl-bearing ring due to the electron-donating nature of the amino group (-NH₂). Conversely, the electron-withdrawing methylsulfonyl group (-SO₂CH₃) would deshield the protons on its ring, shifting them downfield. The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration, while the methyl protons of the sulfonyl group would appear as a sharp singlet, typically around δ 3.0-3.3 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org The spectrum would show distinct signals for the methyl carbon of the sulfonyl group (around 44-45 ppm) and the twelve aromatic carbons. rsc.orgnih.gov The carbon atoms attached to the electron-withdrawing sulfonyl group and the electron-donating amino group would show significant shifts. Specifically, the carbon bearing the amino group (C2) would be shifted upfield, while the carbon bearing the methylsulfonyl group (C4') would be shifted downfield. The chemical shifts of the biphenyl (B1667301) carbons are influenced by the electronic effects of these substituents. rsc.orgnih.gov
2D NMR Techniques: To unequivocally assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. HMQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (over two to three bonds). These techniques would be crucial for distinguishing between the various aromatic protons and carbons, confirming the substitution pattern on both rings of the biphenyl core. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| -SO₂CH ₃ | 3.0 - 3.3 (s, 3H) | ~44.5 |
| C2-NH ₂ | Broad singlet | - |
| Aromatic Protons | 6.5 - 8.0 (m) | - |
Note: Predicted values are based on typical shifts for substituted biphenyl and aniline (B41778)/sulfone derivatives. Actual experimental values may vary.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. The N-H stretching of the primary amine would appear as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region. The powerful electron-withdrawing sulfonyl group would exhibit two strong, characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1350-1300 cm⁻¹ and a symmetric stretch (νs) around 1160-1120 cm⁻¹. researchgate.netacs.org Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching would produce a series of peaks in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations, particularly the "ring-breathing" modes, often produce strong signals in the Raman spectrum. americanpharmaceuticalreview.comnih.gov The symmetric S=O stretch of the sulfone group is also typically Raman active. americanpharmaceuticalreview.com
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Weak |
| Sulfonyl (-SO₂) | S=O Asymmetric Stretch | 1350 - 1300 (Strong) | Weak |
| Sulfonyl (-SO₂) | S=O Symmetric Stretch | 1160 - 1120 (Strong) | Strong |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium-Strong |
Note: Frequencies are typical ranges for the specified functional groups. researchgate.netacs.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For C₁₃H₁₄N₂O₂S, the expected exact mass can be calculated and compared to the experimental value for unambiguous formula validation. amazonaws.com
The fragmentation pattern in the mass spectrum gives valuable structural information. In aromatic amines, fragmentation often occurs via cleavage of bonds adjacent to the functional groups. libretexts.orgwhitman.edu The molecular ion peak (M⁺) would be observed, and its odd mass would be consistent with the nitrogen rule. whitman.edu Common fragmentation pathways for amines involve alpha-cleavage. libretexts.orgyoutube.com For aromatic sulfones, a characteristic fragmentation is the loss of the methyl group (•CH₃) followed by the loss of sulfur dioxide (SO₂). Cleavage of the biphenyl bond is also a possible fragmentation pathway. spectrabase.com
X-ray Crystallography for Precise Molecular Geometry
While spectroscopic methods provide crucial data on connectivity and functional groups, single-crystal X-ray crystallography offers the most definitive information about the three-dimensional structure of a molecule in the solid state.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
An X-ray crystallographic analysis of a suitable single crystal of this compound would yield precise measurements of all bond lengths, bond angles, and dihedral angles. nih.govmdpi.com
Of particular interest would be the dihedral angle between the two phenyl rings. In substituted biphenyls, this angle is a result of the balance between conjugative effects (favoring planarity) and steric hindrance between ortho substituents (favoring a twisted conformation). researchgate.netmdpi.com The presence of the amino group at the C2 position would likely induce significant steric strain, leading to a non-planar arrangement of the phenyl rings. mdpi.com The analysis would also confirm the geometry around the sulfur atom, which is expected to be tetrahedral.
Table 3: Selected Predicted Crystallographic Parameters for this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| C-S Bond Length | Carbon-Sulfur bond | ~1.77 Å |
| S=O Bond Length | Sulfur-Oxygen double bond | ~1.45 Å |
| C-N Bond Length | Carbon-Nitrogen bond | ~1.40 Å |
| Phenyl-Phenyl Dihedral Angle | Twist angle between the two rings | 40 - 60° |
Note: Values are predictions based on data from structurally similar biphenyl sulfone and 2-aminobiphenyl (B1664054) derivatives. researchgate.netmdpi.com
Analysis of Conformational Preferences in the Solid State
In the solid state, the molecule is not planar. The two phenyl rings are twisted with respect to each other, a common feature in biphenyl compounds due to the steric hindrance between the hydrogen atoms at the ortho positions. This twist is quantified by the dihedral angle (or torsional angle) between the planes of the two rings. For biphenyl derivatives, this angle typically ranges from 30° to 45° in the solid state. The precise value for this compound would be determined through single-crystal X-ray diffraction analysis.
A detailed analysis of the bond lengths and angles within the molecule would further characterize its solid-state conformation. For instance, the carbon-sulfur and sulfur-oxygen bond lengths in the methylsulfonyl group, as well as the carbon-nitrogen bond length of the amine group, provide valuable electronic and structural information.
To provide a clearer picture of these conformational parameters, the following interactive data table summarizes typical bond lengths and dihedral angles observed in structurally similar biphenyl sulfone derivatives, which can be considered representative until specific experimental data for this compound becomes available.
| Structural Parameter | Typical Value Range | Significance |
| Phenyl-Phenyl Dihedral Angle | 35° - 50° | Defines the twist between the two aromatic rings. |
| C-S Bond Length (sulfonyl) | 1.75 - 1.78 Å | Reflects the strength of the bond between the phenyl ring and the sulfonyl group. |
| S=O Bond Length (sulfonyl) | 1.42 - 1.45 Å | Indicates the double bond character of the sulfur-oxygen bonds. |
| C-N Bond Length (amine) | 1.37 - 1.42 Å | Shows the bond strength between the phenyl ring and the amine group. |
Note: The data in this table is illustrative and based on analogous compounds. Precise values for this compound require experimental determination.
Intermolecular Interactions and Supramolecular Assembly in Crystalline Forms
The way individual molecules of this compound pack together in a crystal is governed by a network of intermolecular interactions. These non-covalent forces are crucial for the stability of the crystalline lattice and determine many of the material's physical properties.
Hydrogen Bonding: The most significant intermolecular interaction in the crystal structure of this compound is expected to be hydrogen bonding. The amine group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the methylsulfonyl group (-SO₂CH₃) are strong hydrogen bond acceptors. This can lead to the formation of various hydrogen-bonding motifs, such as chains or dimeric structures, which link the molecules together. The specific nature of these interactions (e.g., N-H···O) would be characterized by their bond lengths and angles.
Other Weak Interactions: In addition to hydrogen bonding and π-π stacking, other weaker interactions such as C-H···O and C-H···π interactions can also play a role in the supramolecular assembly. These involve the hydrogen atoms of the methyl groups and phenyl rings interacting with the oxygen atoms of the sulfonyl group or the π-systems of the aromatic rings, respectively.
The combination of these various intermolecular forces results in a unique three-dimensional supramolecular architecture. A comprehensive analysis of the crystal packing would reveal how these interactions work in concert to create a stable and well-ordered crystalline solid.
The following interactive data table summarizes the expected intermolecular interactions and their typical geometric parameters based on studies of similar compounds.
| Interaction Type | Donor/Acceptor or Involved Groups | Typical Distance (Å) | Role in Supramolecular Assembly |
| N-H···O Hydrogen Bond | -NH₂ (donor), -SO₂- (acceptor) | 2.8 - 3.2 | Forms primary structural motifs like chains or dimers. |
| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | 3.3 - 3.8 (centroid-centroid) | Stabilizes the packing of aromatic cores. |
| C-H···O Interaction | C-H (phenyl/methyl) (donor), -SO₂- (acceptor) | 3.0 - 3.6 | Provides additional stabilization to the crystal lattice. |
| C-H···π Interaction | C-H (donor), Phenyl Ring (acceptor) | 2.5 - 2.9 (H to ring centroid) | Contributes to the overall packing efficiency. |
Note: The data in this table is illustrative and based on analogous compounds. Precise values for this compound require experimental determination.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Reactivity Modeling
Modeling the electronic characteristics of 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine is fundamental to predicting its chemical behavior, stability, and potential interaction sites.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods like B3LYP can accurately calculate the ground-state geometry and various electronic properties.
For this compound, a DFT calculation, typically using a basis set such as 6-311+G(d,p), would begin by optimizing the molecule's geometry to find its lowest energy conformation. This process determines key structural parameters. The biphenyl (B1667301) core is not planar; the two phenyl rings are twisted relative to each other, and the dihedral angle is a critical parameter determined during optimization. The presence of the bulky methylsulfonyl and amine groups influences this angle. DFT calculations on similar biphenyl systems have been used to determine these structural features with high accuracy.
The calculations also yield thermodynamic data such as total energy, zero-point vibrational energies, and dipole moment, which are crucial for understanding the molecule's stability and polarity.
Note: The values in this table are illustrative and represent typical results obtained from DFT calculations on structurally similar sulfonamides and biphenyl derivatives.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, specifically on the nitrogen atom of the amine group, which is a strong electron-donating group. The LUMO is anticipated to be distributed across the electron-deficient methylsulfonylphenyl ring, influenced by the strong electron-withdrawing nature of the SO2CH3 group. This distribution pinpoints the likely sites for nucleophilic and electrophilic attack.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. thaiscience.info
Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative Data)
| Parameter | Predicted Value (eV) | Interpretation |
|---|---|---|
| EHOMO | ~ -5.5 to -6.0 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. Indicates the molecule's electron-donating ability. |
| ELUMO | ~ -1.0 to -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. Indicates the molecule's electron-accepting ability. |
Note: Energy values are illustrative, based on DFT calculations for substituted anilines and sulfonamides. thaiscience.inforesearchgate.net
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, which is crucial for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow areas represent neutral or slightly negative potential, respectively. thaiscience.info
In an MEP map of this compound, distinct regions of charge would be visible:
Negative Potential (Red): The most intense red areas would be located around the oxygen atoms of the methylsulfonyl group, indicating their high electronegativity and suitability for interacting with electrophiles or forming hydrogen bonds. The nitrogen atom of the amine group would also exhibit a region of negative potential.
Positive Potential (Blue): The most positive potential would be found on the hydrogen atoms of the amine group (-NH2), making them primary sites for nucleophilic attack or hydrogen bond donation.
Neutral/Aromatic Regions (Green): The carbon atoms of the biphenyl rings would generally show a neutral potential, characteristic of aromatic systems. mdpi.com
This map provides a clear, intuitive guide to the molecule's reactive behavior in intermolecular interactions. nih.gov
Simulation of Reaction Pathways and Transition States Relevant to Synthesis and Transformations
Computational chemistry can simulate the entire pathway of a chemical reaction, providing valuable insights into its mechanism, feasibility, and kinetics. This involves locating the transition state (TS) structures and calculating the activation energy barriers.
A common synthetic route to the biphenyl core of this compound is the Suzuki-Miyaura cross-coupling reaction. mdpi.comgre.ac.uk DFT calculations can be employed to model the catalytic cycle of this palladium-catalyzed reaction. researchgate.netnih.gov The simulation would investigate the three key steps:
Oxidative Addition: The initial step where the aryl halide (e.g., 2-bromoaniline (B46623) or a protected version) adds to the Pd(0) catalyst. DFT calculations can determine the energy barrier for this turnover-limiting step. nih.gov
Transmetalation: The transfer of the aryl group from the organoboron reagent (e.g., 4-(methylsulfonyl)phenylboronic acid) to the palladium center. researchgate.net
Reductive Elimination: The final step where the two aryl groups are coupled to form the biphenyl product, regenerating the Pd(0) catalyst. researchgate.net
By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. researchgate.net This allows chemists to understand the factors controlling the reaction's efficiency and selectivity, and to rationally design improved catalytic systems.
Prediction and Interpretation of Spectroscopic Data through Quantum Chemical Methods
Quantum chemical methods are widely used to predict and help interpret various types of molecular spectra, including vibrational (IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netyukiozaki.comnih.gov These calculations provide a direct link between the molecular structure and its spectroscopic signature.
For this compound, DFT calculations can compute the harmonic vibrational frequencies. These theoretical frequencies often show a systematic deviation from experimental values, so they are typically scaled by an empirical factor to improve agreement. researchgate.net The calculations can predict the position and intensity of key IR absorption bands, aiding in the structural characterization of the molecule.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The computed chemical shifts are reported relative to a reference standard like tetramethylsilane (TMS). Comparing the predicted spectrum with the experimental one can confirm the proposed structure and help assign specific resonances to individual atoms. mdpi.com
Table 3: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative Data)
| Functional Group | Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) |
|---|---|---|---|
| -SO₂- | Asymmetric Stretch | ~1325 | 1350–1310 |
| -SO₂- | Symmetric Stretch | ~1155 | 1160–1140 |
| -NH₂ | Asymmetric Stretch | ~3480 | 3500–3400 |
| -NH₂ | Symmetric Stretch | ~3390 | 3400–3300 |
| C-S | Stretch | ~845 | 850-940 |
Note: Wavenumbers are illustrative and based on DFT calculations performed on analogous sulfonamide compounds. mdpi.com
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of unsymmetrically substituted biphenyls like 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine has traditionally relied on classical cross-coupling reactions. rsc.org While effective, these methods often involve pre-functionalized starting materials, stoichiometric organometallic reagents, and sometimes harsh reaction conditions. rsc.org Future research should pivot towards more sustainable and efficient synthetic routes.
A significant area for exploration is the application of C-H bond activation strategies. rsc.orgacs.orgnih.govrsc.org This approach allows for the direct coupling of two arene fragments, minimizing waste and synthetic steps. Research could focus on developing selective palladium-catalyzed C-H activation to couple an aniline (B41778) derivative with a methylsulfonyl-substituted benzene (B151609) ring. nih.govnih.gov The directing-group ability of the amine or a derivative could be harnessed to achieve high regioselectivity. Metal-free C-H activation, possibly through radical-mediated pathways, also presents an exciting, greener alternative. rsc.org
Another promising avenue is the adoption of flow chemistry . youtube.com Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. youtube.com Developing a flow-based synthesis for this compound could lead to higher yields, purity, and a more environmentally friendly process compared to traditional batch synthesis. youtube.com
The following table summarizes potential sustainable synthetic methods for investigation:
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed C-H Activation | Atom economy, reduced pre-functionalization | Development of selective catalysts, understanding directing group effects. nih.govnih.gov |
| Metal-Free Radical Catalysis | Avoidance of toxic heavy metals, mild conditions | Exploration of radical initiators and reaction conditions for high-yield coupling. rsc.org |
| Flow Chemistry | Enhanced process control, scalability, safety | Optimization of reactor design, residence time, and integration with purification. youtube.com |
| Suzuki-Miyaura Coupling with Greener Catalysts | High functional group tolerance, commercial availability of starting materials | Use of earth-abundant metal catalysts (e.g., iron, cobalt) instead of palladium. rsc.org |
Development of Advanced Derivatization Strategies for Diverse Chemical Applications
The presence of both a primary amino group and a methylsulfonyl group in this compound offers dual handles for derivatization. Future research should focus on creating libraries of derivatives for various applications, from materials science to medicinal chemistry. nih.gov
Advanced derivatization of the amino group could involve:
Formation of Schiff bases and enamines: Reaction with various aldehydes and ketones can produce a wide range of imine and enamine derivatives. rsc.orgroyalsocietypublishing.org These derivatives could be explored for their liquid crystalline properties or as precursors for more complex heterocyclic structures.
Acylation and Sulfonylation: Introducing different acyl and sulfonyl groups can modulate the electronic properties and steric bulk of the molecule, which is crucial for tuning its performance in materials or as a ligand.
N-Arylation and N-Alkylation: These reactions would lead to a library of secondary and tertiary amines, expanding the chemical space for biological screening or catalytic applications.
The methylsulfonyl group , while generally stable, can also be a site for derivatization. Research could explore:
Modification of the methyl group: Functionalization of the methyl group via, for example, halogenation followed by nucleophilic substitution, could introduce new functionalities.
Reductive or oxidative transformations of the sulfonyl group: While challenging, exploring conditions for the selective reduction to a sulfoxide (B87167) or sulfide, or even complete removal, would significantly increase the structural diversity of accessible compounds.
A systematic approach to derivatization is summarized in the table below:
| Functional Group | Derivatization Reaction | Potential Application of Derivatives |
| **Amino Group (-NH₂) ** | Schiff Base Formation | Liquid Crystals, Heterocycle Synthesis. rsc.orgroyalsocietypublishing.org |
| Acylation | Fine-tuning electronic properties for materials. | |
| N-Arylation | Ligand development for catalysis. rsc.org | |
| Methylsulfonyl Group (-SO₂CH₃) | α-Functionalization | Introduction of new reactive handles. |
| Reduction to Sulfoxide/Sulfide | Modulation of electronic and coordination properties. |
Investigation of Unexplored Chemical Transformations Involving the Amino and Sulfonyl Functionalities
The interplay between the amino and sulfonyl groups on the biphenyl (B1667301) scaffold could lead to novel and unexplored chemical transformations.
One area of interest is photoredox catalysis . A recent study on N-benzylidene-[1,1'-biphenyl]-2-amines demonstrated unique reactivity under photoredox conditions, leading to either reductive cross-coupling or homocoupling to form vicinal diamines. nih.gov The presence of the ortho-phenyl group was critical for this reactivity. nih.gov Future work could investigate the photoredox behavior of this compound and its imine derivatives. The methylsulfonyl group's electronic influence could significantly alter the reaction pathways, potentially leading to new products.
Intramolecular cyclization reactions represent another promising frontier. Depending on the derivatization of the amino group, it might be possible to induce cyclization onto the adjacent phenyl ring or even the sulfonyl-bearing ring, leading to novel nitrogen-containing heterocyclic systems with extended conjugation.
Furthermore, the amino group can be used as an in-situ directing group for C-H functionalization at other positions on the biphenyl core. This would allow for the late-stage introduction of additional functional groups with high regioselectivity, providing rapid access to complex derivatives. nih.gov
| Transformation Type | Research Direction | Potential Outcome |
| Photoredox Catalysis | Study of imine derivatives under various photocatalytic conditions. | Synthesis of novel diamines or other N-containing compounds. nih.gov |
| Intramolecular Cyclization | Design of precursors for cyclization reactions (e.g., via acylation of the amine). | Access to novel fused heterocyclic scaffolds. |
| Directed C-H Functionalization | Use of the amino group to direct metallation and subsequent reaction. | Late-stage diversification of the biphenyl core. nih.gov |
Synergistic Approaches with Other Chemical Disciplines (e.g., catalysis, materials science)
The unique electronic and structural features of this compound make it a compelling candidate for applications in catalysis and materials science.
In catalysis , derivatives of this compound could serve as novel ligands for transition metals. The biphenyl backbone provides rigidity and chirality if appropriately substituted, while the nitrogen and oxygen atoms of the amino and sulfonyl groups can act as coordination sites. rsc.org Axially chiral biphenyl amines have been shown to be effective catalysts in asymmetric synthesis. researchgate.net Future research could involve synthesizing chiral versions of this compound derivatives and evaluating their performance in asymmetric catalysis.
In materials science , substituted biphenyls are key components in organic light-emitting diodes (OLEDs), liquid crystals, and organic semiconductors. rsc.orgarabjchem.org The combination of an electron-donating amine and an electron-withdrawing sulfonyl group in this compound creates a "push-pull" system, which is often associated with interesting photophysical properties, such as fluorescence. nih.gov Research should be directed towards:
Synthesis of fluorescent derivatives: By modifying the core structure, it may be possible to develop novel fluorophores for use in bio-imaging or as fluorescent probes. nih.govacs.org
Development of liquid crystalline materials: The rigid biphenyl core is a common feature in liquid crystals. wikipedia.org Derivatization with long alkyl chains could lead to new liquid crystalline materials.
Creation of coordination polymers or metal-organic frameworks (MOFs): If the amino group is converted to a carboxylic acid or another suitable linking group, the resulting molecule could be used to build coordination polymers with potential applications in gas storage, separation, or heterogeneous catalysis. nih.gov
The table below outlines potential interdisciplinary applications:
| Discipline | Research Opportunity | Rationale |
| Homogeneous Catalysis | Synthesis of chiral ligands for asymmetric reactions. | The biphenyl scaffold can induce chirality, and N, S-donors can coordinate to metals. rsc.orgresearchgate.net |
| Materials Science (OLEDs) | Exploration as a host or emissive material. | The push-pull electronic structure can lead to desirable photophysical properties. rsc.orgacs.org |
| Materials Science (Liquid Crystals) | Design of new mesogenic compounds. | The rigid biphenyl core is a known mesogen. wikipedia.org |
| Materials Science (MOFs) | Use as a building block for porous materials. | The rigid structure is suitable for creating well-defined porous networks. nih.gov |
Q & A
Q. Methodological Approach :
- Ligand Selection : Bulky ligands (e.g., DPEphos) enhance catalytic activity for sterically hindered substrates .
- Solvent and Base : Use anhydrous toluene with t-BuONa to minimize hydrolysis. Evidence shows yields increase from 53% to >70% when base stoichiometry is adjusted from 1.0 to 1.3 equivalents .
- Temperature Control : Reactions with electron-withdrawing groups (e.g., methylsulfonyl) may require prolonged heating (24–48 hours) at 100°C to achieve >75% conversion .
Data Contradiction Analysis :
Discrepancies in reported yields (e.g., 53% vs. 80% for similar substrates) often stem from differences in catalyst purity, solvent drying, or boronic acid excess (1.2–1.5 equivalents optimal) .
What spectroscopic and crystallographic techniques resolve structural ambiguities in biphenylamine derivatives?
Q. Basic Protocol :
Q. Advanced Application :
- X-ray Crystallography : Resolve regiochemical uncertainties (e.g., para vs. meta substitution) by analyzing dihedral angles and hydrogen-bonding networks. For example, in 4,4′-dinitro derivatives, intermolecular N–H···O bonds stabilize crystal packing .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate electronic effects of the methylsulfonyl group .
How does the methylsulfonyl group influence the reactivity of biphenylamine in further functionalization?
Q. Electronic Effects :
- The sulfonyl group is a strong electron-withdrawing moiety, reducing electron density at the biphenyl core. This slows electrophilic substitution but facilitates nucleophilic aromatic substitution (NAS) at activated positions .
- Hammett Analysis : The σₚ value of the methylsulfonyl group (~0.72) predicts rate enhancements in NAS reactions compared to methoxy-substituted analogs (σₚ = −0.27) .
Q. Synthetic Applications :
- Use Pd-catalyzed C–H activation to functionalize the ortho position relative to the amine, leveraging the sulfonyl group’s directing effects .
- Challenges : Competing protodeboronation may occur during Suzuki couplings; mitigate by using N-protected aniline intermediates .
How are low yields or byproduct formation addressed in large-scale syntheses?
Q. Troubleshooting Strategies :
- Byproduct Identification : Use LC-MS to detect dimers or dehalogenated species. For example, irradiation of 2′-chloro derivatives in DMSO with t-BuOK can yield carbazoles (57%) alongside reduced biphenylamines (13%) .
- Scale-Up Adjustments : Replace batch reactors with flow chemistry to improve heat/mass transfer, reducing side reactions like homocoupling .
Q. Data-Driven Optimization :
- Compare yields across solvent systems (e.g., DMSO vs. liquid ammonia at −33°C) to identify temperature-sensitive pathways .
What computational tools predict the biological activity of methylsulfonyl-containing biphenylamines?
Q. Advanced Methodology :
- Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina. The sulfonyl group’s polarity enhances hydrogen bonding with active-site residues .
- ADMET Prediction : Use SwissADME to assess solubility and metabolic stability. Sulfonyl groups generally improve aqueous solubility but may increase CYP450-mediated oxidation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
